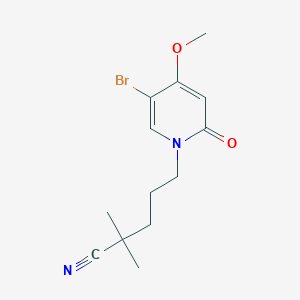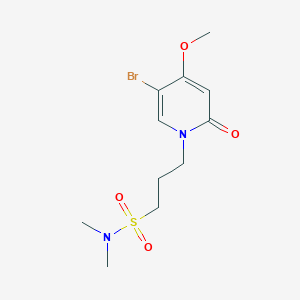![molecular formula C9H11N5O B7055534 5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7055534.png)
5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole is a heterocyclic compound that features both a tetrazole and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole typically involves the formation of the tetrazole ring followed by the construction of the oxazole ring. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction of nitrile oxides with olefins or other suitable substrates . The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxazole derivatives, while reduction could lead to the formation of reduced tetrazole compounds.
Scientific Research Applications
5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The tetrazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triazoles: Similar to tetrazoles, triazoles are known for their antimicrobial and antifungal properties.
Tetrazoles: Compounds with a tetrazole ring are often used in pharmaceuticals for their stability and biological activity.
Uniqueness
5-[(5-Cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole is unique due to the combination of the tetrazole and oxazole rings, which can provide a distinct set of chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(5-cyclopropyltetrazol-2-yl)methyl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-4-8(15-12-6)5-14-11-9(10-13-14)7-2-3-7/h4,7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKTUJBSXKZDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2N=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7055452.png)
![[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]-[4-(dimethylamino)phenyl]methanone](/img/structure/B7055463.png)
![7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide](/img/structure/B7055472.png)
![(3S,4S)-1-[2-(5-methoxy-1H-indol-3-yl)acetyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B7055480.png)
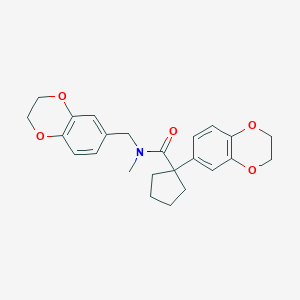
![N-cyclopentyl-N-(1,1-dioxothiolan-3-yl)-2-[furan-3-ylmethyl(methyl)amino]acetamide](/img/structure/B7055499.png)
![N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetamide](/img/structure/B7055508.png)
![N-(1-benzofuran-2-ylmethyl)-N'-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)butanediamide](/img/structure/B7055538.png)
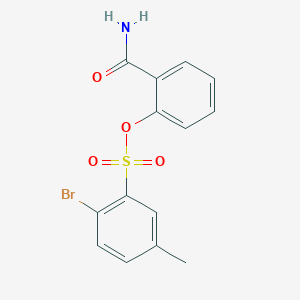
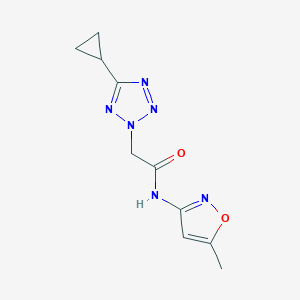
![2-(furan-3-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]acetamide](/img/structure/B7055556.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-oxo-6-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B7055564.png)
